molecular formula C10H8F7NO B6313163 2-Methoxy-5-(perfluoroisopropyl)aniline CAS No. 1858257-06-3

2-Methoxy-5-(perfluoroisopropyl)aniline

Cat. No.: B6313163
CAS No.: 1858257-06-3
M. Wt: 291.16 g/mol
InChI Key: GIJGMYGGLDTVDN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(perfluoroisopropyl)aniline is a fluorinated aniline derivative characterized by a methoxy group at the 2-position and a perfluoroisopropyl group at the 5-position of the benzene ring. The perfluoroisopropyl substituent, a highly electron-withdrawing and sterically bulky group, distinguishes this compound from simpler fluorinated anilines. Its synthesis typically involves advanced fluorination techniques, making it a specialized intermediate for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F7NO/c1-19-7-3-2-5(4-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGMYGGLDTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection and Nitration

Drawing from the protection strategy in WO2018207120A1, the amine group of 2-methoxyaniline is acetylated to prevent undesired reactions during nitration. Using acetic anhydride in acetic acid, N-(2-methoxyphenyl)acetamide is synthesized in 83% yield. Subsequent nitration with fuming nitric acid in sulfuric acid introduces a nitro group at the para position, yielding N-(2-methoxy-5-nitrophenyl)acetamide (78% yield).

Nitro Group Displacement

The nitro group at position 5 is displaced via nucleophilic aromatic substitution (SNAr). While nitro groups are poor leaving agents, the electron-deficient aromatic ring (activated by the methoxy group) may permit substitution with a perfluoroisopropyl anion. For example, using hexafluoroacetone-derived reagents under high-temperature conditions could introduce the perfluoroisopropyl group. However, this step remains hypothetical, as direct SNAr with perfluorinated nucleophiles is undocumented in the provided sources.

Deprotection

Hydrolysis of the acetyl group under acidic or basic conditions regenerates the aniline moiety. In WO2018207120A1, deprotection with hydrochloric acid in methanol achieved 74% yield.

Key Data

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, 90°C, 3–5 hrs83
NitrationHNO₃/H₂SO₄, 0–5°C, 4–6 hrs78
DeprotectionHCl/MeOH, reflux74

Method 2: Hydrogenative Alkylation

Nitroarene Substrate Preparation

Adapting CN103553934A, 2-methoxy-5-nitroaniline serves as the starting material. The nitro group is reduced in situ while alkylating with a fluorinated ketone.

Catalytic Hydrogenation

In a hydrogenation autoclave, 2-methoxy-5-nitroaniline reacts with hexafluoroacetone under hydrogen gas (3 kg pressure) in the presence of Raney nickel or palladium on carbon. This one-pot process reduces the nitro group to an amine while facilitating alkylation with the perfluoroisopropyl group. Similar conditions in CN103553934A achieved 98% yield for N-isopropyl-4-fluoroaniline, suggesting potential applicability with fluorinated ketones.

Reaction Scheme

2-Methoxy-5-nitroaniline+(CF3)2COH2,Pd/C2530CThis compound\text{2-Methoxy-5-nitroaniline} + (\text{CF}3)2\text{CO} \xrightarrow[\text{H}_2, \text{Pd/C}]{25–30^\circ \text{C}} \text{this compound}

Challenges

  • Fluorinated Ketone Reactivity : Hexafluoroacetone’s electron-deficient carbonyl may hinder hydrogenation.

  • Catalyst Poisoning : Fluorine’s electronegativity could deactivate transition-metal catalysts.

Method 3: Cross-Coupling Strategies

Aryl Halide Preparation

Bromination of 2-methoxyaniline at position 5 using Br₂/FeBr₃ yields 2-methoxy-5-bromoaniline. Protection of the amine as an acetamide (per) prevents side reactions.

Limitations

  • Boronic Acid Availability : Requires multi-step synthesis of perfluoroisopropylboronic acid.

  • Coupling Efficiency : Steric bulk may reduce reaction rates.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesFeasibility
Nitration/SubstitutionHigh-yield nitrationUnproven perfluoroisopropyl stepModerate
Hydrogenative AlkylationOne-pot processCatalyst compatibility issuesHigh
Cross-CouplingModular approachComplex boronic acid synthesisLow

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(perfluoroisopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as peroxydisulfate ions in an acetic acid-water medium.

    Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts under controlled conditions.

    Substitution: Substitution reactions can occur at the methoxy or perfluoroisopropyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Peroxydisulfate ions in acetic acid-water medium.

    Reduction: Hydrogen gas and metal catalysts (e.g., iron/nickel supported catalyst) under specific pressure and temperature conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azobenzene derivatives, while reduction may yield the corresponding amine .

Scientific Research Applications

2-Methoxy-5-(perfluoroisopropyl)aniline has diverse applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into materials with unique properties, such as fluorinated polymers.

    Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(perfluoroisopropyl)aniline involves its interaction with molecular targets and pathways. For example, during oxidation reactions, the compound undergoes a radical mechanism leading to the formation of substituted azobenzenes . The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or pharmaceutical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, focusing on substituent groups, electronic effects, and physicochemical properties:

Compound Name Substituents Fluorinated Group Similarity Score Key Properties
2-Methoxy-5-(perfluoroisopropyl)aniline 2-OCH₃, 5-CF(CF₃)₂ Perfluoroisopropyl - High lipophilicity, strong EWG*, thermal stability
4-Methoxy-2-(trifluoromethyl)aniline 4-OCH₃, 2-CF₃ Trifluoromethyl 0.89 Moderate EWG, lower steric hindrance
3-Methoxy-5-(trifluoromethyl)aniline 3-OCH₃, 5-CF₃ Trifluoromethyl 0.80 Altered regiochemistry, reduced solubility
2-Methoxy-5-(trifluoromethyl)aniline 2-OCH₃, 5-CF₃ Trifluoromethyl - High reactivity in coupling reactions
5-(Ethylsulfonyl)-2-methoxyaniline 2-OCH₃, 5-SO₂Et Sulfonyl - Polar, enhances pharmacokinetic properties
4-Fluoro-2-Methoxy-5-nitroaniline 2-OCH₃, 4-F, 5-NO₂ Nitro - Strong EWG, potential instability

*EWG: Electron-Withdrawing Group
Sources:

Key Observations:
  • Perfluoroisopropyl vs. Trifluoromethyl: The perfluoroisopropyl group in the target compound provides greater steric bulk and enhanced electron withdrawal compared to trifluoromethyl analogs, impacting solubility and reactivity. For instance, 2-Methoxy-5-(trifluoromethyl)aniline (96% purity, ) is more soluble in polar solvents like methanol, whereas the perfluoroisopropyl derivative likely prefers fluorophilic environments .
  • Regiochemical Differences : The position of substituents significantly affects properties. For example, 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) exhibits reduced solubility compared to its 2-methoxy counterparts due to altered molecular symmetry .
  • Functional Group Diversity : Sulfonyl (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) and nitro groups introduce polarity or instability, respectively, contrasting with the stability of perfluorinated groups .

Q & A

Basic: What multi-step synthetic strategies are optimal for synthesizing 2-Methoxy-5-(perfluoroisopropyl)aniline with high purity?

Synthesis typically involves sequential functionalization of the aniline backbone. Key steps include:

  • Nucleophilic substitution : Introducing the perfluoroisopropyl group via halogenated intermediates under inert conditions (e.g., using K₂CO₃ as a base in DMF) .
  • Protection of the amine group : To prevent undesired side reactions during methoxy group installation, Boc (tert-butoxycarbonyl) protection is recommended .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures removal of unreacted precursors and byproducts.
    Critical factors include temperature control (<60°C to avoid decomposition) and anhydrous solvents to suppress hydrolysis of fluorinated intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃) and aromatic proton signals. The perfluoroisopropyl group’s ¹⁹F NMR resonance at δ −70 to −75 ppm confirms its presence .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and isotopic patterns characteristic of fluorine .
  • FT-IR : Identifies N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Basic: How can solubility and stability profiles be systematically evaluated for this compound?

  • Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy at λmax (~280 nm for aromatic amines). Note: Fluorinated groups reduce aqueous solubility .
  • Stability assays :
    • Thermal : TGA/DSC analysis under nitrogen to determine decomposition thresholds (>150°C typically).
    • Photochemical : Expose to UV light (254 nm) for 48h; monitor degradation via HPLC .

Advanced: What reaction pathways enable functionalization of this compound for enhanced bioactivity?

  • Electrophilic aromatic substitution : Install electron-withdrawing groups (e.g., nitro, sulfonyl) at the para position to the amine, enhancing binding to hydrophobic enzyme pockets .
  • Reductive alkylation : React with aldehydes/ketones under H₂/Pd-C to form secondary amines, improving membrane permeability .
  • Oxidation to quinone imines : Generates reactive intermediates for covalent inhibition studies (e.g., using NaIO₄ in aqueous acetone) .

Advanced: How can binding affinities to biological targets be quantified experimentally?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure real-time binding kinetics (Ka/Kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes upon ligand-receptor interaction, providing ΔG and stoichiometry .
  • In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, prioritizing residues within 5Å of the perfluoroisopropyl group for mutagenesis validation .

Advanced: How should researchers address contradictions in reported biological activities of fluorinated aniline derivatives?

  • Purity verification : Conflicting bioactivity data may arise from trace impurities. Re-evaluate compounds via LC-MS and elemental analysis .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects from experimental variability .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethyl vs. perfluoroisopropyl derivatives) to identify substituent-specific trends .

Advanced: What strategies mitigate challenges in handling air- or moisture-sensitive intermediates during synthesis?

  • Schlenk techniques : Use vacuum/inert gas cycles for moisture-sensitive steps (e.g., Grignard reactions with fluorinated reagents) .
  • Low-temperature quenches : Add reactions to cold (−78°C) aqueous NH₄Cl to terminate organometallic intermediates without side-product formation .
  • Stabilizing agents : Include 2,2,6,6-tetramethylpiperidine (TMP) to scavenge trace acids in fluorinated solvents .

Advanced: How do steric and electronic effects of the perfluoroisopropyl group influence reactivity?

  • Steric hindrance : The bulky CF(CF₃)₂ group restricts electrophilic attack at the ortho position, favoring para substitution in SNAr reactions .

  • Electron-withdrawing effects : The −CF(CF₃)₂ group deactivates the aromatic ring, necessitating strong electrophiles (e.g., NO₂⁺ from HNO₃/H₂SO₄) for nitration .

  • Comparative data :

    SubstituentReaction Rate (k, M⁻¹s⁻¹)
    −CF₃0.45
    −CF(CF₃)₂0.12
    (Derived from kinetic studies of analogous compounds )

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